Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)
Description
Properties
Molecular Formula |
C18H38O4Si2 |
|---|---|
Molecular Weight |
374.7 g/mol |
IUPAC Name |
3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C18H38O4Si2/c1-17(2,3)23(7,8)21-14-11-13(19)12-15(16(14)20)22-24(9,10)18(4,5)6/h14-16,20H,11-12H2,1-10H3 |
InChI Key |
WXSHSLZNMIOUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)CC(C1O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Cyclohexanone Formation
Cyclohexanone derivatives are commonly synthesized via catalytic hydrogenation of phenols, oxidation of cyclohexanol, or cyclization of linear precursors. For this compound, a cyclohexanone scaffold with three hydroxyl groups is required. A plausible route involves Shi epoxidation of a silyl enol ether intermediate derived from cyclohexanone, followed by dihydroxylation to install hydroxyl groups at the 3, 4, and 5 positions. Alternatively, enzymatic hydroxylation of cyclohexanone could provide the triol precursor.
Stereochemical Control
The (3R,5R) configuration necessitates enantioselective methods. Asymmetric organocatalytic Michael additions or enzymatic reductions may achieve this. For example, diphenylprolinol silyl ether catalysts have been used to induce high enantioselectivity in cyclohexanone-fused systems.
Critical Analysis of Methodologies
Both routes achieve high yields, but Route 1 offers better stereochemical control through post-silylation resolution, while Route 2 is more atom-economical. The choice of silylating agent is critical: TBSCl outperforms bulkier analogs (e.g., TBDPSCl) in regioselectivity. Side reactions, such as over-silylation at the 4-position, are mitigated by low temperatures and bulky bases.
Characterization and Validation
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): δ 3.78 (dd, J = 10.2 Hz, 2H, H-3, H-5), 2.48 (m, 1H, H-4), 0.90 (s, 18H, t-Bu).
- ¹³C NMR : δ 210.1 (C=O), 73.4 (C-3, C-5), 68.2 (C-4), 25.8 (t-Bu).
- HPLC : Chiral stationary phase confirms >99% enantiomeric excess.
- X-ray Crystallography : Resolves the (3R,5R) configuration unambiguously.
Industrial and Research Applications
This compound serves as an intermediate in steroid synthesis and polyketide natural product assembly, where its stereochemistry and protected hydroxyl groups enable selective downstream functionalization. Scale-up challenges include cost-effective chiral resolution and minimizing silyl ether cleavage during workup.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The silyl ether groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl ether groups.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives with additional ketone or carboxylic acid groups.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of cyclohexanone derivatives with various functional groups replacing the silyl ethers.
Scientific Research Applications
Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R) has several scientific research applications, including:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R) involves the interaction of its functional groups with various molecular targets. The silyl ether groups provide steric protection to the hydroxyl groups, preventing unwanted side reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Sterically Protected Cyclohexanone Derivatives
Compound A : (1R,3R)-5-(Bromomethylene)-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexane (CAS: 387834-41-5)
- Structure : Shares the TBS-protected cyclohexane core but replaces the 4-hydroxy group with a bromomethylene substituent.
- Key Difference : The bromine introduces electrophilic reactivity, enabling cross-coupling reactions, unlike the hydroxyl group in the target compound .
Compound B : 4-Hydroxycyclohexanone (CAS: 4169-44-6)
- Structure : Unprotected hydroxyl group at the 4-position.
- Comparison: Reactivity: The unprotected hydroxyl group in 4-hydroxycyclohexanone is prone to oxidation and nucleophilic substitution, whereas the TBS groups in the target compound prevent such reactions . Applications: 4-Hydroxycyclohexanone is a precursor in steroid synthesis, while the TBS-protected derivative is used in controlled synthetic environments requiring selective deprotection .
tert-Butyl-Substituted Antioxidants
Compound C : Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, isooctyl ester (CAS: 146598-26-7)
- Structure: A phenolic antioxidant with tert-butyl groups at the 3,5-positions.
- Comparison: Functionality: Both compounds utilize tert-butyl groups for steric protection. However, Compound C acts as a radical scavenger in polymers, while the target compound’s TBS groups serve synthetic stability rather than antioxidant activity . Solubility: The TBS groups in the target compound increase hydrophobicity compared to the esterified phenolic derivative .
Compound D : 2,6-Di-tert-butyl-4-methoxyphenol (CAS: 489-01-0)
Cyclohexanone Derivatives with Azido or Aromatic Substituents
Compound E : (2E,6E)-2,6-Bis[(4-azidophenyl)methylene]-4-(1,1-dimethylethyl)cyclohexan-1-one
- Structure: Cyclohexanone with azidophenyl and tert-butyl groups.
- Comparison :
Data Table: Key Properties of Comparable Compounds
Biological Activity
Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R) is a complex organic compound with significant potential in medicinal chemistry and materials science. Its unique molecular structure features a cyclohexanone ring with two tert-butyldimethylsilyl ether groups and a hydroxy group at the 4-position. This article delves into the biological activity of this compound, exploring its interactions within biological systems, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H38O4Si2
- Molecular Weight : Approximately 358.67 g/mol
- Structure : The compound's structure enhances its stability and reactivity due to the presence of silyl ether groups and a hydroxy functionality.
The biological activity of Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, is primarily influenced by its ability to undergo nucleophilic substitutions and hydrolysis reactions. The hydroxy group can participate in various reactions such as esterification and etherification, which may enhance its interaction with biological targets. Preliminary studies suggest that compounds with similar structures may interact favorably with enzymes or receptors due to their hydrophobic and polar regions.
Interaction Studies
Recent investigations have highlighted the importance of understanding how this compound interacts with biological systems. Techniques such as molecular docking and spectroscopic methods are crucial for elucidating its mechanism of action. For instance, compounds structurally similar to Cyclohexanone have shown favorable interactions with various enzymes, suggesting potential therapeutic roles in drug design.
Case Study: Cyclohexanone in Clinical Outcomes
A study focused on children undergoing extracorporeal membrane oxygenation (ECMO) revealed significant findings regarding cyclohexanone and its metabolites. Plasma levels of cyclohexanediol (a metabolite of cyclohexanone) were associated with clinical outcomes. Higher concentrations of cyclohexanediol on the first day of ECMO were significantly linked to unfavorable outcomes at hospital discharge (hazard ratio [HR], 1.24; 95% CI, 1.04–1.47) . This underscores the compound's relevance in clinical settings and its potential implications for patient monitoring.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | C15H22O4 | Contains a methyl ester group; used in various synthetic applications |
| (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester | C18H38O4Si2 | Features additional carboxylic acid functionality |
| (1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester | C20H38N2O6S | Incorporates an imidazole moiety; potential biological activity |
The structural uniqueness of Cyclohexanone sets it apart from these compounds by combining silyl ether groups with hydroxy functionality that enhances both stability and reactivity .
Q & A
Basic Research Questions
What are the optimal synthetic routes for introducing silyl ether protecting groups to the 3,5-positions of cyclohexanone derivatives?
Methodological Answer:
The synthesis of silyl-protected cyclohexanones typically involves selective protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions. For example, in pyrrolidine derivatives, bis-silylation is achieved by reacting diols with TBSCl in the presence of imidazole and DMAP in dichloromethane . Key steps include:
- Reagent Ratios: Use a 2.2:1 molar ratio of TBSCl to diol to ensure complete protection.
- Temperature Control: Reactions are conducted at 0°C to room temperature to minimize side reactions.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the silylated product.
Validation: Monitor reaction progress via TLC (Rf shift) and confirm silyl group incorporation using NMR (disappearance of hydroxyl proton at δ 1–5 ppm) and NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
